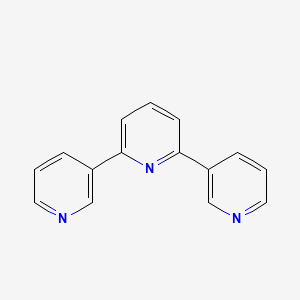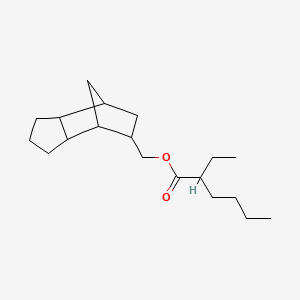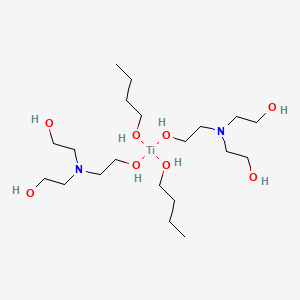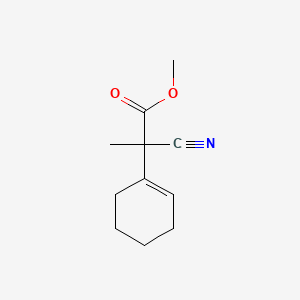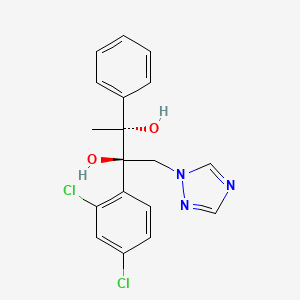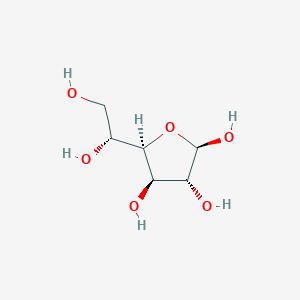
beta-D-glucofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-glucofuranose: is a five-membered ring form of glucose, a simple sugar and an essential carbohydrate in biology. It is one of the cyclic forms of glucose, which can exist in equilibrium with its open-chain form and other cyclic forms. The furanose form is less common than the six-membered pyranose form but plays a significant role in various biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-D-glucofuranose can be synthesized through the acid-catalyzed cyclization of D-glucose. The process involves the formation of a hemiacetal linkage between the aldehyde group at carbon 1 and the hydroxyl group at carbon 4 or 5, resulting in the formation of a five-membered ring structure .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic conversion of starch or cellulose into glucose, followed by the cyclization process. Enzymes such as glucose isomerase can be used to facilitate the conversion of glucose into its furanose form .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-glucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in glycosylation reactions, forming glycosidic bonds with other molecules .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as bromine water or nitric acid to form gluconic acid.
Reduction: Reduction of this compound can be achieved using sodium borohydride, resulting in the formation of sorbitol.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acetic anhydride can be used to form acetylated derivatives
Major Products Formed:
Oxidation: Gluconic acid
Reduction: Sorbitol
Substitution: Acetylated derivatives
Wissenschaftliche Forschungsanwendungen
Beta-D-glucofuranose has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex carbohydrates and glycoconjugates.
Biology: this compound is involved in the study of carbohydrate metabolism and enzyme specificity.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the field of glycomics.
Industry: this compound is utilized in the production of biofuels, biodegradable plastics, and other bioproducts
Wirkmechanismus
The mechanism of action of beta-D-glucofuranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various glycosidases and glycosyltransferases, facilitating the formation and breakdown of glycosidic bonds. The molecular targets include enzymes involved in carbohydrate metabolism, such as hexokinase and glucose-6-phosphate isomerase .
Vergleich Mit ähnlichen Verbindungen
Alpha-D-glucofuranose: Another anomer of D-glucose with a different configuration at the anomeric carbon.
Beta-D-glucopyranose: The six-membered ring form of glucose, which is more common in nature.
Alpha-D-glucopyranose: The alpha anomer of the six-membered ring form of glucose
Uniqueness: Beta-D-glucofuranose is unique due to its five-membered ring structure, which imparts different chemical and physical properties compared to its pyranose counterparts. This structural difference influences its reactivity and interaction with biological molecules, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
30412-16-9 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1 |
InChI-Schlüssel |
AVVWPBAENSWJCB-QZABAPFNSA-N |
Isomerische SMILES |
C([C@H]([C@@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O)O |
Kanonische SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






